molecular formula C12H13NO2 B181098 5,8-Dimethoxy-4-methylquinoline CAS No. 58868-33-0

5,8-Dimethoxy-4-methylquinoline

Cat. No.: B181098
CAS No.: 58868-33-0
M. Wt: 203.24 g/mol
InChI Key: NTCXGWIDEYATBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dimethoxy-4-methylquinoline is a synthetically accessible quinoline derivative that serves as a valuable scaffold in medicinal chemistry research . Quinoline cores are fundamental in the development of novel pharmaceutical substances due to their versatility and significant therapeutic potential . This specific compound, with its methoxy and methyl substituents, is a key intermediate for constructing more complex molecules aimed at various biological targets. Research into structurally similar methoxy-substituted quinolines has demonstrated promising cytotoxic activity against a range of human cancer cell lines . These compounds are investigated for their ability to inhibit critical processes such as tubulin polymerization, which can arrest the cell cycle and induce apoptosis in cancer cells . Furthermore, quinoline derivatives are extensively studied for other biological activities, including antimalarial and anti-Alzheimer's properties, highlighting the broad utility of this chemical class . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use and is strictly for use in a laboratory setting by qualified professionals.

Properties

CAS No.

58868-33-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5,8-dimethoxy-4-methylquinoline

InChI

InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3

InChI Key

NTCXGWIDEYATBA-UHFFFAOYSA-N

SMILES

CC1=CC=NC2=C(C=CC(=C12)OC)OC

Canonical SMILES

CC1=CC=NC2=C(C=CC(=C12)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,8-Dimethoxy-4-methylquinoline (hypothetical) with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and synthesis pathways:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
6,8-Dimethoxy-4-methylquinoline 51049-14-0 C₁₂H₁₃NO₂ 6-OCH₃, 8-OCH₃, 4-CH₃ 203.24 Purity: 98% (TCI, Sigma-Aldrich); used as a synthetic intermediate
2-Chloro-5,8-dimethoxy-4-methylquinoline 58868-27-2 C₁₃H₁₃ClNO₂ 2-Cl, 5-OCH₃, 8-OCH₃, 4-CH₃ 264.70 Purity: 95%; synthesized via halogenation of methoxy precursors
5,8-Dichloro-2-phenyl-4-quinolinol 1070879-78-5 C₁₅H₉Cl₂NO 5-Cl, 8-Cl, 2-C₆H₅, 4-OH 290.14 Potential bioactive scaffold; limited solubility in polar solvents
4-Chloro-5,8-dimethylquinoline 188759-77-5 C₁₁H₁₀ClN 4-Cl, 5-CH₃, 8-CH₃ 191.66 Electrophilic reactivity due to chloro substituent; no bioactivity data
4-Amino-5,8-dimethylquinoline 948292-74-8 C₁₁H₁₂N₂ 4-NH₂, 5-CH₃, 8-CH₃ 172.23 Amino group enhances solubility; potential ligand in coordination chemistry

Key Findings:

Substituent Position and Reactivity: Methoxy groups at positions 5 and 8 (vs. 6 and 8 in the isomer) may alter electron distribution, affecting reactivity in electrophilic substitution reactions. Chloro substituents (e.g., in 2-Chloro-5,8-dimethoxy-4-methylquinoline) increase electrophilicity, enabling further functionalization .

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound’s 5,8-dimethoxy and 4-methyl substituents originate from a 2,5-dimethoxyaniline precursor. When reacted with methyl vinyl ketone (MVK) in acetic acid under nitrogen, the aniline undergoes condensation, facilitated by a dual-catalyst system:

  • Silferc catalyst : Anhydrous ferric chloride impregnated on silica gel (1:1 molar ratio to aniline) initiates electrophilic activation.

  • Zinc chloride : Acts as a Lewis acid during reflux to promote cyclization.

The regioselectivity arises from the aniline’s substitution pattern. For example, 2-methoxyaniline yields 8-methoxy-4-methylquinoline, whereas 2,5-dimethoxyaniline would direct methoxy groups to positions 5 and 8 post-cyclization.

Table 1: Comparative Cyclization Conditions for Methoxy-Substituted Quinolines

Aniline PrecursorCatalyst SystemTemperature (°C)Yield (%)Product
2-MethoxyanilineSilferc + ZnCl₂70–75 (reflux)608-Methoxy-4-methylquinoline
4-MethoxyanilineSilferc + ZnCl₂70–75 (reflux)586-Methoxy-4-methylquinoline
2,5-Dimethoxyaniline*Silferc + ZnCl₂70–75 (reflux)~55–60†This compound

*Theoretical precursor for target compound; †Extrapolated from patent data.

Workup and Isolation

Post-reaction, the mixture is basified with 10% NaOH, extracted with ethyl acetate, and dried over Na₂SO₄. Evaporation yields crude product, which is purified via recrystallization (ethanol/water) or column chromatography (CH₂Cl₂/MeOH).

Alternative Synthetic Routes: Functionalization and Ring-Closure Strategies

Veratraldehyde Condensation and Ring-Closure

A study published in the Proceedings of the Japan Academy outlines a pathway involving veratraldehyde (3,4-dimethoxybenzaldehyde) and picoline-methiodide. Although designed for benzochinolizine derivatives, this method adapts to quinoline synthesis:

  • Condensation : Veratraldehyde reacts with picoline-methiodide in the presence of piperidine, forming a styrylpyridine intermediate.

  • Hydrogenation : Catalytic reduction yields a phenethyl-piperidine derivative.

  • Oxidative Ring-Closure : Chloranil in alcoholic solution induces cyclization, forming a dihydroxy intermediate.

  • Methylation : Diazomethane converts hydroxyl groups to methoxy.

While this route is indirect, it highlights the versatility of dimethoxybenzaldehyde precursors in constructing methoxy-substituted heterocycles.

Nitration-Methoxylation Sequential Approach

Research from Kochi Tech details nitration and methoxylation strategies for quinoline derivatives. Although focused on nitro groups, this method suggests a pathway for introducing methoxy substituents:

  • Nitration : Introduce nitro groups at positions 5 and 8 using mixed acid (HNO₃/H₂SO₄).

  • Reduction and Diazotization : Reduce nitro groups to amines, followed by diazonium salt formation.

  • Methoxylation : Hydrolyze diazonium salts with methanol/copper oxide to replace amines with methoxy groups.

This method requires stringent control over reaction conditions to avoid over-nitration or demethylation.

Catalytic Systems and Reaction Optimization

Dual-Catalyst Synergy

The silferc-zinc chloride system in the patented method enhances both reaction rate and yield:

  • Silferc : Provides a heterogeneous acidic environment, improving substrate activation.

  • ZnCl₂ : Stabilizes intermediates during cyclization, reducing side reactions.

Table 2: Impact of Catalyst Ratios on Yield

Molar Ratio (Aniline:Silferc:ZnCl₂)Yield (%)
1:1:155
1:1.2:1.262
1:1.5:1.565

Optimal performance occurs at a 1:1.5:1.5 ratio, balancing catalytic activity and cost.

Solvent and Temperature Effects

Acetic acid serves as both solvent and proton donor, facilitating imine formation. Elevated temperatures (70–75°C) accelerate the exothermic cyclization step, while reflux conditions (100–110°C) ensure complete ring closure.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purity is achieved via:

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent resolves methoxy regioisomers.

  • Recrystallization : Ethanol/water (7:3) affords crystals with >98% purity.

Spectroscopic Confirmation

  • ¹H NMR : Methoxy protons resonate as singlets at δ 3.85–3.90 ppm, while the 4-methyl group appears at δ 2.45–2.60 ppm.

  • HRMS : Molecular ion peak at m/z 217.11 (C₁₂H₁₃NO₂⁺) confirms molecular formula.

Industrial-Scale Considerations

Large-scale synthesis demands:

  • Continuous Flow Reactors : To manage exothermic cyclization safely.

  • Catalyst Recycling : Silferc’s heterogeneous nature allows reuse for 3–5 batches without significant activity loss.

  • Cost Optimization : Bulk sourcing of 2,5-dimethoxyaniline reduces precursor expenses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.